molecular formula C11H12O3 B034334 Trans-3-Ethoxycinnamic Acid CAS No. 103986-73-8

Trans-3-Ethoxycinnamic Acid

Cat. No. B034334
M. Wt: 192.21 g/mol
InChI Key: DOEYODSOYOGJQH-VOTSOKGWSA-N
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Description

Synthesis Analysis

Synthesis of Trans-3-Ethoxycinnamic Acid and its analogs typically involves reactions between homophthalic anhydrides and aromatic aldehydes. For instance, a study by Miliovsky et al. (2015) discusses the synthesis of polyhydroxylated trans-restricted 2-arylcinnamic acid analogues through a one-pot reaction, followed by treatment with BBr3 (Miliovsky et al., 2015).

Molecular Structure Analysis

The molecular structure of Trans-3-Ethoxycinnamic Acid is characterized by the presence of an ethoxy group attached to the cinnamic acid framework. Arjunan et al. (2016) conducted vibrational and electronic investigations on trans-2-methoxycinnamic acid, a closely related compound, using FTIR and FT-Raman spectral techniques, which can also provide insights into the molecular structure of Trans-3-Ethoxycinnamic Acid (Arjunan et al., 2016).

Chemical Reactions and Properties

Trans-3-Ethoxycinnamic Acid participates in various chemical reactions characteristic of cinnamic acids. For instance, Li and Liu (2014) reported on copper/silver-mediated reactions for constructing 2-sulfonylbenzo[b]furans from trans-2-hydroxycinnamic acids, highlighting the compound's reactivity in synthetic chemistry (Li & Liu, 2014).

Physical Properties Analysis

The physical properties of Trans-3-Ethoxycinnamic Acid, such as solubility, can be inferred from studies on similar hydroxycinnamic acids. Murga et al. (2003) investigated the solubility of different trans-hydroxycinnamic acids in supercritical carbon dioxide, which provides valuable information on their physical characteristics (Murga et al., 2003).

Chemical Properties Analysis

The chemical properties of Trans-3-Ethoxycinnamic Acid, such as antioxidant activity, can be understood by examining related compounds. For example, the study by Miliovsky et al. (2015) on polyhydroxylated trans-restricted 2-arylcinnamic acids showed significant antioxidant activities, which may be relevant to Trans-3-Ethoxycinnamic Acid as well (Miliovsky et al., 2015).

Scientific Research Applications

  • Microbiology

    • Application : Trans-cinnamic acid and its derivatives, such as p-coumaric acid and ferulic acid, have been shown to have antibacterial activity against various Gram-positive and -negative bacteria .
    • Method : The study used a nuclear magnetic resonance (NMR)-based metabolomics approach to ascertain metabolic alterations associated with exposure to trans-cinnamic acid and its derivatives in Escherichia coli .
    • Results : The results showed that these treatments led to significant changes in the concentration of identified metabolites in E. coli. All phenolic acids had a certain impact on oxidative/antioxidant status, genomic stability, arginine-related pathways, and nucleic acid metabolism .
  • Materials Science

    • Application : Trans-cinnamic acid is used in organic solar cells (OSCs) as a cathode interface layer (CIL) to promote the transport and extraction of charges .
    • Method : In this research, an environmentally friendly and cost-effective trans-cinnamic acid is doped into PFN-Br to serve as the CIL in OSCs .
    • Results : Doping trans-cinnamic acid into the PFN-Br cathode interface layer improved charge extraction efficiency, and reduced charge recombination phenomena. This led to a notable amplification in the maximum power conversion efficiency of PBDB-T: IT-M -based non-fullerene devices, achieving an impressive 11.32% .
  • Pharmaceutical Chemistry

    • Application : Trans-cinnamic acid derivatives are being studied as potential antinarcotic agents .
    • Method : The synthetic key strategies involve condensation reaction and coupling reaction to generate trans-cinnamic acid derivatives .
    • Results : The study does not provide specific results or outcomes obtained from the synthesis of these derivatives .
  • Chemistry

    • Application : Trans-3-Methoxycinnamic acid is used in the field of chemistry for the study of conformational isomerism .
    • Method : The rotational spectrum of laser ablated trans-3-methoxycinnamic acid has been observed in the 2-8 GHz range using chirped-pulse microwave spectroscopy and Fourier transform coupled to a supersonic jet adapted to support a laser ablation vaporization system (LA-CP-FTMW) .
    • Results : Eight stable conformers were theoretically predicted to exist at B3LYP-D3BJ/6-311++ (2d,p) level, all of which were experimentally detected. The experimental rotational parameters data evidence the essentially planar structures for all the conformers .
  • Organic Chemistry

    • Application : Trans-3-Methoxycinnamic acid is used in organic chemistry for the study of decarboxylative cross-coupling reactions .
    • Method : The study involves the use of carboxylic acids for constructing carbon–carbon and carbon–heteroatom bonds .
    • Results : The study does not provide specific results or outcomes obtained from these reactions .
  • Chemical Physics

    • Application : Trans-3-Methoxycinnamic acid is used in chemical physics for the study of phase change data and gas chromatography .
    • Method : The study involves the use of NIST Chemistry WebBook for data collection .
    • Results : The study does not provide specific results or outcomes obtained from these experiments .
  • Chemical Physics

    • Application : Trans-3-Methoxycinnamic acid is used in chemical physics for the study of phase change data and gas chromatography .
    • Method : The study involves the use of NIST Chemistry WebBook for data collection .
    • Results : The study does not provide specific results or outcomes obtained from these experiments .
  • Chemistry

    • Application : Trans-3-Methoxycinnamic acid is used in the field of chemistry for the study of conformational isomerism .
    • Method : The rotational spectrum of laser ablated trans-3-methoxycinnamic acid has been observed in the 2-8 GHz range using chirped-pulse microwave spectroscopy and Fourier transform coupled to a supersonic jet adapted to support a laser ablation vaporization system (LA-CP-FTMW) .
    • Results : Eight stable conformers were theoretically predicted to exist at B3LYP-D3BJ/6-311++ (2d,p) level, all of which were experimentally detected. The experimental rotational parameters data evidence the essentially planar structures for all the conformers .
  • Organic Chemistry

    • Application : Trans-3-Methoxycinnamic acid is used in organic chemistry for the study of decarboxylative cross-coupling reactions .
    • Method : The study involves the use of carboxylic acids for constructing carbon–carbon and carbon–heteroatom bonds .
    • Results : The study does not provide specific results or outcomes obtained from these reactions .

Safety And Hazards

Trans-3-Ethoxycinnamic Acid is classified as an irritant . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

(E)-3-(3-ethoxyphenyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c1-2-14-10-5-3-4-9(8-10)6-7-11(12)13/h3-8H,2H2,1H3,(H,12,13)/b7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOEYODSOYOGJQH-VOTSOKGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=CC(=C1)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Trans-3-Ethoxycinnamic Acid

CAS RN

103986-73-8
Record name 3-Ethoxycinnamic acid
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